4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H24N6O4S and its molecular weight is 492.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) focused on synthesizing derivatives of imidazo[2,1-f]purine-2,4-dione, evaluating their potential as ligands for 5-HT(1A) receptors. The study suggested that these derivatives, including compounds similar to the specified chemical, show promise in research for anxiolytic and antidepressant activity, highlighting their pharmacological potential (Zagórska et al., 2009).
Photodynamic Therapy Applications
Pişkin et al. (2020) explored the potential of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). These derivatives, including structures related to the specified chemical, show promising properties as Type II photosensitizers for cancer treatment in PDT, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Receptor Affinity and Enzyme Activity Studies
Another study by Zagórska et al. (2016) synthesized imidazo- and pyrimidino[2,1-f]purines, assessing their affinity for serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases. This research contributes to understanding the structural features responsible for receptor and enzyme activity, relevant to compounds like the one (Zagórska et al., 2016).
Synthesis of Novel Imidazo[2,1-f]purine Derivatives
Hesek and Rybár (1994) described the synthesis of new thiadiazepino-[3,2-f]-purine ring systems, illustrating the versatility in synthesizing imidazo[2,1-f]purine derivatives. This research offers insights into novel synthetic pathways that could be applicable to similar compounds (Hesek & Rybár, 1994).
Properties
IUPAC Name |
4-[4,7-dimethyl-1,3-dioxo-2-(3-phenylpropyl)purino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-16-15-29-20-21(26-23(29)30(16)18-10-12-19(13-11-18)35(25,33)34)27(2)24(32)28(22(20)31)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H2,25,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFKRCFROAPRFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.